molecular formula C14H23NO3 B12603809 1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine CAS No. 918446-51-2

1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine

Katalognummer: B12603809
CAS-Nummer: 918446-51-2
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: MSQMZWYVXSYVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine is a chemical compound with a complex structure characterized by the presence of methoxy and isopropoxy groups attached to a phenyl ring, along with a methanamine group

Vorbereitungsmethoden

The synthesis of 1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenyl Ring: The phenyl ring is functionalized with methoxy and isopropoxy groups through electrophilic aromatic substitution reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using reagents like methylamine.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or isopropoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine can be compared with similar compounds such as:

    1-{4-Methoxyphenyl}methanamine: Lacks the isopropoxy groups, leading to different chemical and biological properties.

    1-{4-Methoxy-3,5-dimethylphenyl}methanamine: Contains methyl groups instead of isopropoxy groups, resulting in variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918446-51-2

Molekularformel

C14H23NO3

Molekulargewicht

253.34 g/mol

IUPAC-Name

[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanamine

InChI

InChI=1S/C14H23NO3/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10H,8,15H2,1-5H3

InChI-Schlüssel

MSQMZWYVXSYVEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.